(2-Methoxy-2-methylpropyl)(methyl)amine

Description

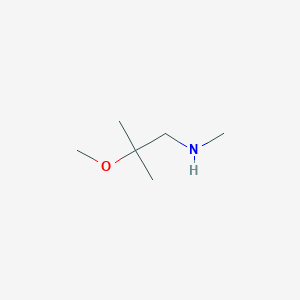

(2-Methoxy-2-methylpropyl)(methyl)amine is a secondary amine with the molecular formula C₆H₁₅NO (free base) and a molecular weight of 117.19 g/mol . Its hydrochloride form (CAS: 1394042-56-8) has a molecular weight of 153.65 g/mol . The compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the same carbon atom, with a methyl-substituted amine group (-NHCH₃) on the adjacent carbon. The IUPAC name is 2-methoxy-N,2-dimethylpropan-1-amine, and its SMILES notation is CC(C)(CNC)OC .

The hydrochloride salt form enhances stability and handling properties .

Properties

IUPAC Name |

2-methoxy-N,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,8-4)5-7-3/h7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQXFVNGCXRRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869509 | |

| Record name | (2-Methoxy-2-methylpropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17860-82-1 | |

| Record name | (2-Methoxy-2-methylpropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-methylpropyl)(methyl)amine typically involves the reaction of 2-methoxy-2-methylpropyl chloride with methylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

2-Methoxy-2-methylpropyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-methylpropyl)(methyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2-Methoxy-2-methylpropyl)(methyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-2-methylpropyl)(methyl)amine involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl(2-methylpropyl)amine (CAS: 625-43-4)

(2-Methoxy-2-methylpropyl)amine (CAS: 89282-70-2)

- Molecular Formula: C₅H₁₃NO .

- Molecular Weight : 103.16 g/mol.

- Structure : A primary amine with the same methoxy and methyl substituents but lacking the methyl group on the amine (-NH₂ instead of -NHCH₃).

- No toxicity data available in the evidence, but primary amines generally exhibit higher reactivity than secondary amines.

- Applications : Likely serves as a precursor for synthesizing secondary amines like the target compound via alkylation .

- Key Difference : The primary amine functionality alters reactivity and interaction with electrophiles compared to the target compound’s secondary amine .

Methyl Diethanolamine (MDEA, CAS: 105-59-9)

- Molecular Formula: C₅H₁₃NO₂ .

- Molecular Weight : 135.16 g/mol.

- Structure: A tertiary amine with two ethanol (-CH₂CH₂OH) groups and one methyl group.

- Properties :

- CO₂ Capture : Demonstrates a CO₂ adsorption capacity of 2.63 mmol/g when impregnated onto mesoporous carbon, outperforming untreated materials by 64% .

- Reactivity : Tertiary amines like MDEA have lower reactivity with CO₂ but higher thermal stability and regeneration efficiency compared to primary/secondary amines .

- Applications: Widely used in gas treatment and carbon capture technologies due to its high capacity and low corrosion .

- Key Difference: The tertiary amine structure and ethanol groups make MDEA more hydrophilic and suited for industrial gas scrubbing, unlike the less polar target compound .

Methyl-(2-methyl-2-phenyl-propyl)-amine (CAS: 40278-47-5)

- Molecular Formula : C₁₁H₁₇N .

- Molecular Weight : 163.26 g/mol.

- Structure : A secondary amine with a phenyl group introducing aromaticity and increased hydrophobicity.

- No toxicity or application data provided in the evidence.

- Key Difference : The aromatic substituent drastically alters solubility and electronic properties compared to the aliphatic methoxy group in the target compound .

Comparative Data Table

Research Findings and Gaps

- CO₂ Capture: MDEA’s efficacy in CO₂ adsorption (2.63 mmol/g) highlights the role of amine structure in gas treatment .

- Toxicity : Methyl(2-methylpropyl)amine’s acute toxicity underscores the need for careful handling of aliphatic amines, though the target compound’s hazards remain uncharacterized .

- Synthesis : (2-Methoxy-2-methylpropyl)amine (CAS: 89282-70-2) is commercially available, suggesting the target compound could be synthesized via methylation of this precursor .

Biological Activity

(2-Methoxy-2-methylpropyl)(methyl)amine, a compound characterized by its unique structural properties, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H15NO, with a molecular weight of 115.19 g/mol. The compound features both a methoxy group and a methyl group attached to a branched propyl chain, which contributes to its unique chemical behavior and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy and methyl groups enhances its binding affinity and reactivity, influencing several biochemical pathways:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, thereby altering metabolic processes.

- Receptor Interaction : It may bind to biological receptors, potentially modulating neurotransmitter activity or other signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

- Neuropharmacological Effects : There is potential for this compound to influence neurochemical pathways, possibly affecting conditions such as anxiety or depression through modulation of neurotransmitter systems.

- Toxicological Considerations : While specific toxicological data is limited, compounds with similar structures often require careful evaluation due to potential irritant properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties | |

| Neuropharmacological | Possible modulation of neurotransmitter systems | |

| Toxicity | Requires further evaluation for irritant effects |

Case Study: Neuropharmacological Effects

A study explored the effects of this compound on serotonin receptors. Using in vitro assays, researchers found that the compound demonstrated varying degrees of affinity for serotonin receptor subtypes. This suggests potential applications in treating mood disorders by modulating serotonin levels .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences |

|---|---|

| 2-Methoxy-2-methylpropan-1-amine | Lacks the methyl group on nitrogen |

| 2-Methoxyisobutylamine | Different substituents affecting reactivity |

| N-(2-Methoxy-2-methylpropyl)formamide | Contains a formamide group impacting activity |

This comparison highlights how the presence of both methoxy and methyl groups in this compound contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.